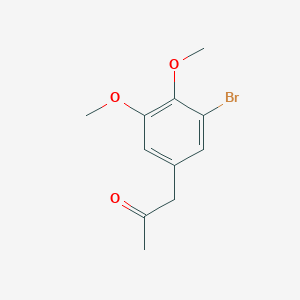

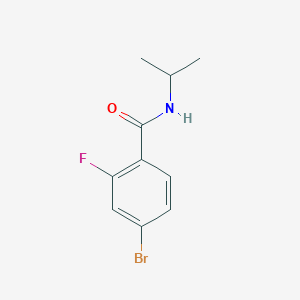

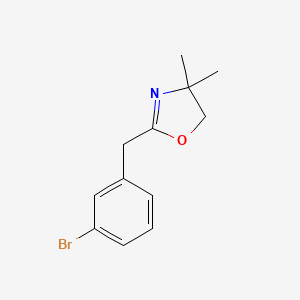

4'-Azetidinomethyl-2-carboethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Azetidinomethyl-2-carboethoxybenzophenone (4-AMCB) is a type of synthetic organic compound that has been widely studied for its various applications in the scientific community. 4-AMCB is a highly reactive and stable compound that can be used in a variety of laboratory experiments and has been proven to be an effective reagent for various chemical reactions. 4-AMCB is an important compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Tetrahydrobenzothienopyrimidinones and Derivatives 4'-Azetidinomethyl-2-carboethoxybenzophenone is utilized in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 2-substituted tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones and tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction, showcasing its role in creating complex organic structures with potential pharmacological applications (Ding, Yang, & Zhu, 2003); (Liu & He, 2008).

Pharmacological Potential of C-4 Substituents The compound has also been used to investigate the pharmacological potential of C-4 substituents in inhibiting human leukocyte elastase and their activity in lung damage models, indicating its utility in medicinal chemistry and drug development (Hagmann et al., 1993).

Development of Central Nervous System Depressants Further applications include the development of central nervous system depressants, where derivatives synthesized from this compound showed marked sedative actions, highlighting its significance in neurological drug research (Manjunath et al., 1997).

Antifungal and Antibacterial Applications Moreover, synthesized derivatives have shown notable antifungal activity against phytopathogenic fungi, underlining its potential in agricultural applications (Arnoldi, Cabrini, Farina, & Merlini, 1990). It's also involved in the synthesis of heteroatom-activated beta-lactam antibiotics, demonstrating its role in combating bacterial infections (Woulfe & Miller, 1985).

Enzyme Binding Site Identification The compound is used in identifying enzyme binding sites, as seen in the study using 4-Azido-2-hydroxybenzoic acid, a derivative, to identify the phenol binding site of UDP-glucuronosyltransferases, highlighting its application in biochemical and pharmacological research (Xiong et al., 2006).

Material Science Applications

Functionalized Polybenzoxazines Synthesis In material science, this compound contributes to synthesizing functionalized polybenzoxazines for surface properties and specific interactions, showcasing its versatility in advanced materials development (Mohamed et al., 2015).

Antitumor Applications

Development of Tubulin-Targeting Antitumor Agents The compound's derivatives have been evaluated as tubulin-targeting antitumor agents, with specific derivatives showing potent antiproliferative effects, indicating its significance in cancer research and therapy (Greene et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 2-[4-(azetidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-7-4-3-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZKVUIHJOLWEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642792 |

Source

|

| Record name | Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-25-7 |

Source

|

| Record name | Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)